Pentaerythrityl tetrachloride

Organic synthesis Chlorination methodology Process optimization

Pentaerythrityl tetrachloride (PETC) is a tetrahedral, tetrafunctional organochloride with four equivalent chloromethyl leaving groups. The sterically hindered neopentyl core attenuates SN2 reactivity—enabling sequential, generation‑by‑generation dendrimer construction and defined 3D crosslink architectures that difunctional or trifunctional analogs cannot replicate. Its non‑mutagenic Ames profile differentiates it from less‑hindered alkyl halide crosslinkers. Supplied as ≥98% white crystalline powder; insoluble in water, soluble in organic solvents. For reliable, high‑purity building blocks with controlled reactivity, procure PETC.

Molecular Formula C5H8Cl4
Molecular Weight 209.9 g/mol
CAS No. 3228-99-7
Cat. No. B1217957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentaerythrityl tetrachloride
CAS3228-99-7
Synonymspentaerythrityl tetrachloride
Molecular FormulaC5H8Cl4
Molecular Weight209.9 g/mol
Structural Identifiers
SMILESC(C(CCl)(CCl)CCl)Cl
InChIInChI=1S/C5H8Cl4/c6-1-5(2-7,3-8)4-9/h1-4H2
InChIKeyKPZGRMZPZLOPBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentaerythrityl Tetrachloride (CAS 3228-99-7): A Tetrafunctional Neopentyl Chloride for Dendrimer Synthesis and Crosslinking Applications


Pentaerythrityl tetrachloride (PETC, CAS 3228-99-7), also known as tetrakis(chloromethyl)methane or 1,3-dichloro-2,2-bis(chloromethyl)propane, is a tetrafunctional organochloride with the molecular formula C5H8Cl4 (MW 209.93 g/mol) [1]. Structurally derived from pentaerythritol through complete chlorination of all four hydroxyl groups, this compound features a neopentyl carbon core with four chloromethyl arms, creating a symmetrical, tetrahedral architecture with pronounced steric crowding around each reactive center [2]. The compound appears as a white to almost white crystalline powder with a melting point of 94–98 °C, a boiling point of 110 °C at 12 mmHg, and is insoluble in water but soluble in organic solvents .

Why Generic Substitution Fails: Pentaerythrityl Tetrachloride Differentiation from Pentaerythritol, Pentaerythrityl Tetrabromide, and Other Neopentyl Halides


Pentaerythrityl tetrachloride cannot be generically substituted with its hydroxyl precursor pentaerythritol, its brominated analog pentaerythrityl tetrabromide, or simpler neopentyl halides without fundamentally altering reaction outcomes, material properties, and safety profiles. The tetrahedral arrangement of four primary alkyl chloride leaving groups creates a unique reactivity window: chlorine's intermediate electronegativity and leaving-group ability confer different nucleophilic substitution kinetics compared to the more labile bromide analog (MW 387.73, density 2.596 g/mL) or the non-leaving hydroxyl precursor . Critically, the extreme steric hindrance inherent to the neopentyl skeleton fundamentally alters biological reactivity profiles compared to less-hindered alkyl halides, a distinction with direct regulatory and safety implications for procurement [1]. Furthermore, the tetrafunctional architecture enables divergent synthetic pathways—four reactive sites capable of sequential or simultaneous substitution—that cannot be replicated by trifunctional or difunctional analogs. The quantitative evidence presented below systematically establishes where these molecular distinctions translate into measurable, decision-relevant performance differentials.

Pentaerythrityl Tetrachloride (CAS 3228-99-7): Comparative Evidence Guide for Scientific Selection


Synthesis Efficiency: Optimized Thionyl Chloride Route Achieves 92.35% Yield for PETC Production

The synthesis of pentaerythrityl tetrachloride via reaction of pentaerythritol with thionyl chloride (SOCl2) has been systematically optimized to achieve a yield of 92.35% [1]. This represents a fully characterized, high-efficiency synthetic route using readily accessible reagents, with product structure confirmed by GC-MS, IR, and ¹H NMR [1]. In contrast, alternative chlorination approaches using gaseous hydrogen chloride with zinc chloride catalyst on pentaerythritol tetraacetate fail to produce detectable PETC, with the final chlorination step (PETCMA → PETC) exhibiting reaction velocity of only 1/170 to 1/370 that of earlier chlorination steps [2].

Organic synthesis Chlorination methodology Process optimization

Physical Property Differentiation: PETC vs. Pentaerythrityl Tetrabromide — Density, Thermal, and Volatility Comparison

Pentaerythrityl tetrachloride (MW 209.93, density ~1.33 g/cm³ at 25°C, melting point 94–98 °C, boiling point 110 °C at 12 mmHg) exhibits substantially different physical properties compared to its brominated analog pentaerythrityl tetrabromide (CAS 3229-00-3; MW 387.73, density 2.596 g/mL at 25°C, melting point 158–160 °C, boiling point 305–306 °C) . The tetrachloride's vapor pressure is reported as 0.0859 mmHg at 25°C , while both compounds share water insolubility . Additionally, the solid-state heat capacity of PETC has been experimentally determined as 186.94 J/mol·K at 298.15 K in the crystalline II phase (T = 290–420 K) [1].

Physicochemical characterization Material selection Halogenated derivatives

Genotoxicity and Mutagenicity Profile: PETC and Neopentyl Bromide Show Zero Mutagenicity in Ames Assay, Contrasting with General Mono-Haloalkane Potency

In a comparative study published in Mutation Research, pentaerythrityl tetrachloride and neopentyl bromide were evaluated for mutagenicity against 7 strains of Salmonella typhimurium (Ames test). Both compounds were shown to be non-mutagenic across all tested strains, and neither produced a positive color reaction in the 4-nitrobenzylpyridine (NBP) chemical alkylation test [1]. The authors specifically note that this lack of biological reactivity stands in stark contrast to the 'potent mutagenicity of mono-haloalkanes in general' and attribute the inactivity to steric crowding of the halogen groups in the neopentyl skeleton [1]. No curated gene interactions or toxicological associations have been established for PETC in the Comparative Toxicogenomics Database as of 2025 [2].

Genetic toxicology Safety assessment Ames test

Ammonolysis Conversion Efficiency: Baseline Yields of 10–30% for Uncatalyzed PETC to Pentaerythrityl Tetramine Conversion

The ammonolysis of pentaerythrityl tetrachloride (PETC) to pentaerythrityl tetramine (PETA) in methanolic ammonia, when conducted without catalysts at 160–180 °C and pressures of 1000 psi or greater, proceeds with yields of only 10–30% of theoretical and at undesirably slow reaction rates [1]. This patent-documented baseline establishes the inherent reactivity limitations of the neopentyl chloride system under ammonolysis conditions. The same patent demonstrates that introduction of specific catalysts—including tetramethyl ammonium chloride, benzyl dimethylamine, dodecyl dimethylamine, and 1,2-epoxy decane—substantially increases conversion percentage and substantially decreases reaction time [1].

Ammonolysis Catalysis Polyamine synthesis

Nucleophilic Substitution Kinetics: Neopentyl Skeleton Enforces Sterically Hindered SN2 Reactivity

The neopentyl skeleton of pentaerythrityl tetrachloride enforces extreme steric hindrance around each chloromethyl reactive center, fundamentally altering nucleophilic substitution kinetics compared to less-branched alkyl chlorides. Recent kinetic studies on compounds containing multiple leaving groups bound to a neopentyl skeleton (ACS Omega, 2022) provide experimental characterization of these steric effects [1]. The crowded neopentyl environment is cited as the mechanistic basis for the compound's observed lack of biological alkylating activity and non-mutagenicity in the Ames assay [2], and is consistent with the well-established principle that neopentyl halides undergo SN2 reactions orders of magnitude slower than primary alkyl halides due to rear-side approach obstruction [3].

Reaction kinetics Nucleophilic substitution Steric hindrance

Commercial Purity Specifications: GC Purity >98.0% with Validated Melting Point 95–98 °C

Commercially available pentaerythrityl tetrachloride from major suppliers (e.g., TCI, Thermo Scientific Alfa Aesar) is specified with gas chromatography (GC) purity of >98.0% and melting point of 95.0–98.0 °C [1]. The compound is provided as a white to almost white crystalline powder or crystals, with storage recommended at room temperature in a cool, dark place (<15 °C) . While alternative suppliers offer material at lower specified purity (e.g., min. 95%) , procurement decisions should weigh purity requirements against intended application sensitivity to impurities.

Quality control Analytical chemistry Procurement specification

Pentaerythrityl Tetrachloride (CAS 3228-99-7): Evidence-Based Application Scenarios for Scientific and Industrial Use


Dendrimer Core Synthesis via Controlled Sequential Nucleophilic Substitution

The tetrahedral neopentyl architecture with four equivalent chloromethyl leaving groups enables systematic, generation-by-generation dendrimer construction from a single symmetric core. The sterically attenuated SN2 reactivity documented in kinetic studies [1] allows for controlled, stepwise functionalization—critical for achieving monodisperse, defect-free dendrimer structures. Unlike more reactive alkyl halides that risk uncontrolled polyfunctionalization, PETC's hindered neopentyl centers permit predictable substitution kinetics essential for divergent dendrimer growth strategies. Users selecting PETC over pentaerythrityl tetrabromide gain the advantage of chloride's intermediate leaving-group ability (vs. the more labile bromide), enabling finer control over reaction selectivity when orthogonal functionalization is required.

Polymer Crosslinking and Thermoset Formulation

PETC functions as a tetrafunctional crosslinking agent capable of forming stable covalent bonds with nucleophilic polymer functionalities through substitution reactions [2]. The tetrahedral geometry creates a defined three-dimensional crosslink architecture, while the neopentyl core provides thermal and chemical stability to the resulting network. The compound's documented non-mutagenicity in the Ames test [3] provides a safety differentiation compared to less sterically hindered alkyl halide crosslinkers, which may present greater genotoxic potential. However, the absence of curated toxicological associations in the CTD database [4] does not obviate standard industrial hygiene practices—PETC carries GHS hazard statements H315 (skin irritation) and H319 (eye irritation) , requiring appropriate personal protective equipment during handling.

Synthesis of Spiro Compounds and Polycyclic Frameworks

The four chloromethyl arms of PETC serve as reactive anchors for constructing spiro and polycyclic molecular architectures through intramolecular or intermolecular cyclization reactions. The optimized synthetic route achieving 92.35% yield from pentaerythritol and SOCl2 [5] ensures reliable access to high-purity starting material for multistep syntheses. The 10–30% baseline yield for uncatalyzed ammonolysis to pentaerythrityl tetramine [6] underscores the importance of catalyst optimization when PETC is employed for amine-functionalized derivative synthesis—users should anticipate catalytic requirements rather than expecting direct, high-yield ammonolysis under uncatalyzed conditions.

Specialty Halogenated Building Block Requiring Differentiated Physical Properties

Where material density, thermal behavior, or volatility differentiates application suitability, PETC offers a distinct property profile versus pentaerythrityl tetrabromide. With a density of ~1.33 g/cm³ (vs. 2.596 g/mL for the tetrabromide) and boiling point of 110 °C at 12 mmHg (vs. 305–306 °C) , PETC is the preferred choice for applications where lower mass loading, reduced material cost per unit volume, or lower-temperature processing compatibility are critical. Conversely, applications requiring higher density or elevated thermal stability would favor the tetrabromide analog. The documented solid-state heat capacity of 186.94 J/mol·K at 298.15 K [7] provides thermodynamic data for process engineering calculations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentaerythrityl tetrachloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.